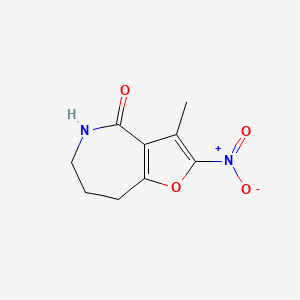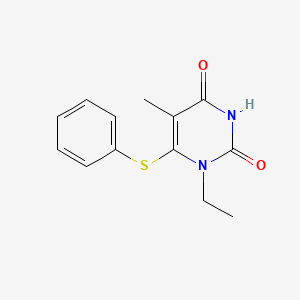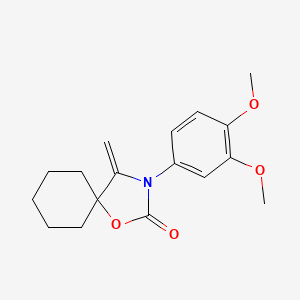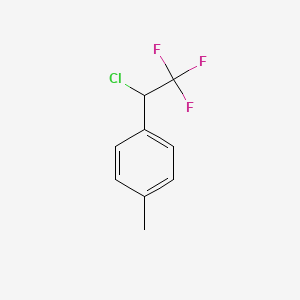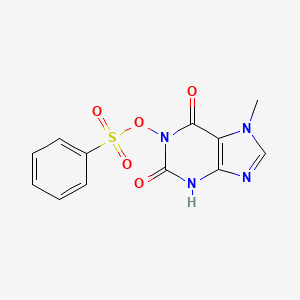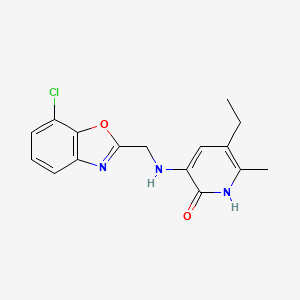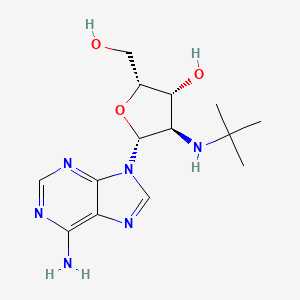
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog This compound is structurally related to purine nucleosides and is characterized by the presence of a purine base attached to a modified sugar moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- typically involves multiple steps. One common approach is the glycosylation of a protected purine base with a suitably protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. Subsequent deprotection steps are carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.
科学的研究の応用
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. The compound can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. It may also inhibit key enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A deoxyribonucleoside analog with structural similarities.
Vidarabine: An antiviral nucleoside analog with a similar sugar moiety.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
134934-97-7 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(tert-butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-10(22)7(4-21)23-13(8)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
InChIキー |
QQIFWWCGYBDVOT-WKRBSTNYSA-N |
異性体SMILES |
CC(C)(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
正規SMILES |
CC(C)(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


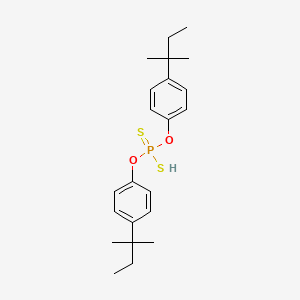
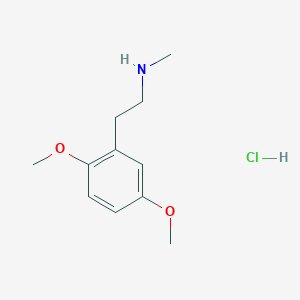
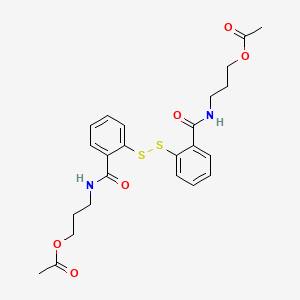
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)

![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
